1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]
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Overview
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring This particular compound features a phenyl group attached to the indole core, and a hydrazone group derived from 2,4-dichlorophenylhydrazine
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1-phenyl-1H-indole-2,3-dione and 2,4-dichlorophenylhydrazine.
Reaction Conditions: The reaction involves heating the starting materials in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield. Common catalysts include acids or bases, depending on the specific reaction conditions.
Types of Reactions:
Oxidation: The indole core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the indole derivatives to their corresponding reduced forms.
Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized indole derivatives, such as indole-3-carboxylic acid.
Reduction Products: Reduced indole derivatives, such as indole-3-ethanol.
Substitution Products: Substituted indole derivatives with different functional groups, such as indole-3-bromide.
Scientific Research Applications
Chemistry: Indole derivatives are used as intermediates in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Indole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Indole derivatives are explored for their potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indole-3-carboxylic acid: A common indole derivative with similar biological activities.
Indole-3-ethanol: Another indole derivative used in various chemical syntheses.
Indole-3-bromide: A substituted indole derivative with different functional groups.
Uniqueness:
Phenyl Group: The presence of the phenyl group in 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] distinguishes it from other indole derivatives.
Hydrazone Group: The hydrazone group adds another level of complexity and potential reactivity to the compound.
This compound's unique structure and properties make it a valuable subject of study in various scientific fields. Its diverse applications and potential therapeutic benefits continue to drive research and development efforts.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-17(16(22)12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXWYQHLUUHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172267 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-15-9 |
Source
|
Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701172267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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